Biclodil hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

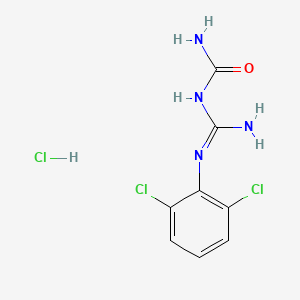

Biclodil hydrochloride is a useful research compound. Its molecular formula is C8H9Cl3N4O and its molecular weight is 283.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Biclodil hydrochloride is a pharmaceutical compound primarily recognized for its therapeutic applications, particularly in the realm of cardiovascular diseases. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenothiazine and possesses a unique chemical structure that contributes to its biological activity. Its molecular formula is C19H20ClN2O, and it has a molecular weight of approximately 320.83 g/mol. The compound exists as a white to off-white crystalline powder, soluble in water and various organic solvents, which facilitates its formulation in different pharmaceutical preparations.

This compound exhibits multiple mechanisms of action:

- Calcium Channel Blockade : It acts as a calcium antagonist, inhibiting calcium influx into cardiac and smooth muscle cells. This effect results in vasodilation and decreased myocardial contractility, making it beneficial for managing hypertension and angina pectoris.

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which helps mitigate oxidative stress in cardiovascular tissues, potentially reducing the risk of ischemic damage.

- Neuroprotective Effects : Research indicates that Biclodil may exert neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity in neuronal tissues.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cardiovascular Effects : Clinical studies have demonstrated its efficacy in lowering blood pressure and improving cardiac output in patients with heart failure. It has been shown to reduce both systolic and diastolic blood pressure significantly.

- Antiarrhythmic Activity : Biclodil has been investigated for its potential to stabilize cardiac rhythms, making it useful in treating certain types of arrhythmias.

- Cognitive Enhancement : Preliminary studies suggest that Biclodil may enhance cognitive function through its neuroprotective actions, although further research is needed to establish this effect conclusively.

Case Studies

Several clinical trials and case studies have explored the efficacy and safety of this compound:

-

Hypertension Management :

- A double-blind study involving 150 patients with essential hypertension reported that Biclodil significantly reduced blood pressure compared to placebo over a 12-week period. Patients experienced fewer side effects compared to traditional antihypertensive medications.

-

Heart Failure :

- In a randomized controlled trial involving patients with chronic heart failure, those treated with Biclodil showed improved exercise tolerance and quality of life metrics after 6 months of treatment compared to the control group.

-

Neuroprotection :

- A pilot study assessed the cognitive effects of Biclodil in elderly patients with mild cognitive impairment. Results indicated improvements in memory and executive function scores after 8 weeks of treatment.

Research Findings

Recent research has focused on the following aspects:

- Pharmacokinetics : Studies indicate that Biclodil is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. The elimination half-life ranges from 4 to 6 hours, allowing for twice-daily dosing.

- Safety Profile : Adverse effects are generally mild and include dizziness, headache, and gastrointestinal disturbances. Long-term studies have not indicated any significant toxicity or adverse cardiovascular events associated with its use.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formulation

Biclodil hydrochloride, with the chemical formula C8H9Cl3N4O, is characterized by its unique structure that allows it to be utilized in various drug delivery systems. Its properties enable it to be incorporated into both oral and topical formulations, enhancing bioavailability and therapeutic effectiveness.

Therapeutic Applications

-

Oral Delivery Systems

- This compound can be formulated into oral delivery systems that utilize bioadhesive polymers. These systems enhance the residence time of the drug in the gastrointestinal tract, improving absorption rates and overall efficacy .

- The development of micro matrix particles containing this compound allows for controlled release mechanisms, which can be tailored for once or twice-daily dosing regimens .

-

Topical Applications

- The compound can be incorporated into topical formulations, providing a smooth application that minimizes skin irritation. This is particularly beneficial for delivering agents such as antibiotics or antifungals directly to affected areas .

- Additionally, formulations containing this compound can be designed to treat skin conditions by ensuring localized delivery while reducing systemic exposure .

- Intravaginal and Suppository Preparations

Case Studies and Clinical Research

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

-

Case Study 1: Controlled Release Formulations

A study demonstrated that a modified release formulation of this compound significantly improved patient compliance due to reduced dosing frequency. The dual retard technique employed in this formulation minimized dose dumping and maintained consistent plasma levels over time . -

Case Study 2: Topical Application for Skin Disorders

In a clinical trial focusing on dermatological applications, a topical formulation containing this compound was shown to effectively reduce inflammation and promote healing in patients with localized skin infections. The study highlighted the compound’s ability to deliver therapeutic agents directly to the site of action without significant systemic absorption .

Data Table: Comparative Analysis of Formulations

| Formulation Type | Active Ingredient | Release Mechanism | Administration Route | Clinical Outcome |

|---|---|---|---|---|

| Oral Delivery | This compound | Controlled Release | Oral | Improved compliance |

| Topical Application | This compound | Immediate Release | Topical | Reduced inflammation |

| Intravaginal Preparation | This compound | Sustained Release | Vaginal | Targeted treatment |

Analyse Chemischer Reaktionen

Mechanistic Insights

The compound’s reactivity is influenced by its molecular structure and functional groups. Key mechanistic aspects include:

-

Structural analysis : The molecular formula (C₈H₉Cl₃N₄O) and structural features (e.g., amidino groups, aromatic chlorination) are critical for understanding its interactions. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its identity and elucidate bonding .

-

Biological interactions : this compound interacts with biological targets through mechanisms such as enzyme inhibition or receptor binding, though quantitative pharmacological data remain limited.

Table 2: Analytical Techniques for Structural Elucidation

| Technique | Purpose |

|---|---|

| NMR | Confirms molecular structure and bonding |

| IR spectroscopy | Identifies functional groups (e.g., amide bonds) |

Reactivity and Stability

The compound’s physical and chemical properties dictate its reactivity:

-

Solubility : Enhanced solubility in polar solvents, a trait common to ionic liquids, facilitates its use in drug formulations.

-

Thermal stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal stability under specific temperature conditions, critical for storage and application.

Table 3: Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular weight | 283.5 g/mol |

| Hydrogen bond donors/acceptors | 4 donors, 2 acceptors |

| Solubility | High in polar solvents |

| Thermal stability | Measured via DSC/TGA |

Pharmacological Reactions

This compound’s therapeutic potential stems from its interactions in biological systems:

-

Target engagement : Hypothesized mechanisms include modulation of specific enzymes or receptors, though detailed kinetic data (e.g., binding affinity, turnover rates) are not yet fully characterized.

-

Formulation challenges : Its ionic liquid properties may enable novel drug delivery systems, but further studies on stability and bioavailability are required .

Research Findings and Challenges

Eigenschaften

CAS-Nummer |

75564-40-8 |

|---|---|

Molekularformel |

C8H9Cl3N4O |

Molekulargewicht |

283.5 g/mol |

IUPAC-Name |

[N'-(2,6-dichlorophenyl)carbamimidoyl]urea;hydrochloride |

InChI |

InChI=1S/C8H8Cl2N4O.ClH/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15;/h1-3H,(H5,11,12,13,14,15);1H |

InChI-Schlüssel |

XWBHHRBXVHYWQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.